N-p-Tolylhydroxylamine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-4-7(8-9)5-3-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOAIMUXIQLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211355 | |
| Record name | Benzenamine, N-hydroxy-4-methyl-(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-10-9 | |
| Record name | N-(4-Methylphenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-p-Tolylhydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-hydroxy-4-methyl-(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5VQS7U9LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-p-Tolylhydroxylamine, also known as 4-hydroxylaminotoluene, is an organic compound with significant biological activity. It is part of the hydroxylamine class of compounds, which are known for their diverse applications in chemistry and biology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound is characterized by its hydroxylamine functional group, which contributes to its reactivity and biological properties. Hydroxylamines are known to act as reducing agents and can participate in various biochemical reactions, including:
- Enzyme Inhibition : Hydroxylamines can inhibit certain enzymes by modifying their active sites, which may lead to therapeutic effects in various diseases.
- Metal Chelation : The compound can chelate metal ions, which is particularly relevant in the context of metal toxicity and bioremediation.
- Radical Scavenging : this compound has shown potential as a radical scavenger, which may protect cells from oxidative stress.
1. Antioxidant Properties
This compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases such as cancer and neurodegeneration.
2. Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism.
3. Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes such as urease and peroxidases. This inhibition can be useful in treating conditions where these enzymes play a critical role.
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of this compound found that it effectively reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent response in scavenging free radicals, suggesting its potential therapeutic role in oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria at specific concentrations, highlighting its potential as an antimicrobial agent .
Data Tables
| Property | Description |
|---|---|
| Chemical Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Solubility | Soluble in water |
| Antioxidant Activity | Effective at reducing oxidative stress markers |
| Antimicrobial Activity | Inhibits growth of various bacteria |
Scientific Research Applications
N-p-Tolylhydroxylamine is a chemical compound with applications in various scientific research fields. It is used in the preparation of N-p-tolyl substituted hydroxamic acids, which are important due to their applications in analytical chemistry and biological science .
Synthesis and Characterization
This compound is used to prepare hydroxamic acids by coupling it with acid chloride in weakly alkaline media . These hydroxamic acids can then be characterized through elemental analyses and melting points .
Spectroscopic Analysis
Hydroxamic acids derived from this compound have been studied using ultraviolet (UV) and infrared (IR) spectroscopy to determine their structural characteristics . The absorption bands due to -OH, =CO, and -NO occur at 3250-3110, 1640-1610 and around 940 cm-1, respectively . The spectra of hydroxamic acid no. 1 and 2 were determined in carbontetrachloride .
Use as a Reagent
This compound is used as a reagent for vanadium . It is also used in the analysis of uranium at microgram and milligram levels in water .
Reduction of Nitroarenes
This compound can be formed as an intermediate in the selective reduction of nitroarenes to arylamines . It can also be produced through the chemo- and regio-selective semi-hydrogenation of nitroarenes using polystyrene-stabilized iridium nanoparticles as a catalyst . Additionally, it is involved in the selective photoinduced reduction of nitroarenes to N-arylhydroxylamines .
Application in Electrosynthesis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Ortho-, Meta-, and Para-Substituted Derivatives
The position of the methyl group on the phenyl ring significantly influences stability and reactivity. For example:
| Compound Name | Substituent Position | Key Properties |
|---|---|---|
| N-p-Tolylhydroxylamine | Para-methylphenyl | Enhanced stability due to reduced steric hindrance; higher thermal resistance |
| N-o-Tolylhydroxylamine | Ortho-methylphenyl | Lower stability due to steric clashes between methyl and hydroxylamine groups |
| N-m-Tolylhydroxylamine | Meta-methylphenyl | Moderate reactivity and intermediate stability |
Research Insight : Para-substituted derivatives like this compound exhibit superior stability in synthetic applications compared to ortho and meta isomers, as observed in nitro-substituted analogs (e.g., N-(p-nitrophenyl)hydroxylamine) .
Functional Group Variations: Alkyl vs. Aryl Hydroxylamines
Hydroxylamine derivatives with alkyl or aryl substituents differ in solubility, reactivity, and applications:
Research Insight : Aryl-substituted hydroxylamines like this compound are preferred in catalysis and polymer stabilization, while alkyl derivatives are more common in drug synthesis due to their solubility .
Enantiomeric and Stereochemical Variants
Chiral hydroxylamine derivatives demonstrate distinct biological activities:
| Compound Name | Configuration | Unique Properties |
|---|---|---|
| This compound | Achiral | Broad reactivity in non-stereoselective reactions |
| (R)-N-(1-Phenylethyl)hydroxylamine oxalate | R-enantiomer | Higher antimicrobial activity compared to S-enantiomer |
Research Insight : While this compound lacks chirality, stereochemical variations in related compounds (e.g., phenethyl derivatives) highlight the importance of enantiopurity in biological applications .
Substituted Aromatic Derivatives: Nitro and Heterocyclic Analogs
Electron-withdrawing or donating groups on the aromatic ring alter reactivity:
| Compound Name | Substituent | Key Differences |
|---|---|---|
| This compound | Methyl (electron-donating) | Facilitates electrophilic substitution; used in polymer chemistry |
| N-(o-Nitrophenyl)hydroxylamine | Nitro (electron-withdrawing) | Higher acidity; used in explosives detection |
| N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | Thiophene ring | Enhanced redox activity in battery materials |
Research Insight : Electron-donating groups (e.g., methyl in this compound) improve thermal stability, whereas electron-withdrawing groups (e.g., nitro) increase oxidative reactivity .
Preparation Methods
Reduction of p-Nitrotoluene
The most widely reported and reliable method for preparing N-p-Tolylhydroxylamine involves the partial reduction of p-nitrotoluene. This approach is well-established and forms the foundation for subsequent synthetic transformations.
-
- p-Nitrotoluene is subjected to partial reduction using zinc dust in the presence of ammonium chloride as a reducing agent.
- The reaction is typically carried out under controlled temperature conditions to avoid over-reduction to p-toluidine.
- The product, this compound, is isolated by extraction and purification steps.
Reaction Scheme:
$$
\text{p-Nitrotoluene} \xrightarrow[\text{NH}_4Cl]{\text{Zn dust, partial reduction}} \text{this compound}
$$
Experimental Conditions and Optimization
- Temperature Control: Maintaining the reaction temperature at or below 0°C during acid chloride addition is essential to prevent hydrolysis and side reactions.
- Stoichiometry: Equimolar amounts of this compound and acid chloride yield the purest products.
- Reaction Time: Gradual addition over 50-90 minutes with continuous stirring is optimal.
- Workup: Triturating the product with saturated sodium bicarbonate solution removes acidic impurities.
Summary Table of Preparation Methods and Conditions
Research Findings and Spectral Characterization
- Spectral Data: The synthesized this compound and its derivatives show characteristic IR bands for -OH (around 3300 cm⁻¹), C=O (1640-1610 cm⁻¹), and aromatic C=C stretches.
- UV-Vis Spectra: The compounds exhibit benzenoid absorption bands influenced by solvent polarity.
- Stability: Alkaline solutions of hydroxamic acids derived from this compound are unstable and undergo color changes within hours, indicating the need for careful handling.
- Melting Points: Crystalline products have melting points typically in the range of 140-160°C depending on the derivative.
Additional Notes
- The reduction method is preferred over alternative routes due to its simplicity and high selectivity.
- Excess acid chloride leads to di-substituted impurities; excess hydroxylamine causes decomposition products.
- Low temperature and slow reagent addition are critical to optimize yield and purity.
- The compound serves as a precursor in advanced syntheses such as calixarene hydroxamic acids and isoxazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-p-Tolylhydroxylamine in laboratory settings?
- Methodological Answer : Follow safety descriptors S22 ("Do not breathe dust") and S24/25 ("Avoid contact with skin and eyes") as outlined in safety data sheets. Use fume hoods, PPE (gloves, lab coats, goggles), and conduct a risk assessment prior to handling. Store in airtight containers away from oxidizers and heat sources. Reference institutional guidelines (e.g., NIH) for hazard mitigation .
Q. How can researchers ensure reproducibility when synthesizing This compound?
- Methodological Answer : Document all experimental parameters (e.g., temperature, solvent ratios, catalysts) using NIH preclinical reporting guidelines. Validate purity via HPLC or NMR and cross-check against NIST-standardized spectral libraries . Include a stepwise protocol in supplementary materials to address variability in reaction yields .
Q. What are the primary storage conditions to prevent degradation of This compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Monitor stability using periodic FT-IR or UV-Vis spectroscopy to detect oxidation or hydrolysis. Reference stability data from NIST thermodynamic tables for optimal conditions .
Q. What are the key steps in characterizing the purity of This compound using chromatographic techniques?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate using certified reference materials (CRMs) and validate results with mass spectrometry (LC-MS). Report retention times, peak symmetry, and limit of detection (LOD) in metadata .
Advanced Research Questions
Q. How should conflicting spectroscopic data on This compound’s structure be resolved?
- Methodological Answer : Perform comparative analysis using high-resolution NMR (e.g., 2D-COSY, HSQC) to resolve signal overlap. Cross-validate with X-ray crystallography if crystalline derivatives are available. Use NIST’s spectral database to reconcile discrepancies in peak assignments . Apply multivariate statistical models to identify outliers in datasets .
Q. What strategies are effective in analyzing the thermodynamic stability of This compound under varying conditions?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Use NIST/TRC Web Thermo Tables to compare experimental enthalpy values with literature data. Model degradation pathways via DFT calculations (e.g., Gaussian software) to predict activation energies .
Q. How can researchers design experiments to investigate reaction mechanisms involving This compound as an intermediate?
- Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹⁵N) to track reaction pathways. Use stopped-flow kinetics to measure transient intermediates. Integrate computational tools (e.g., Gaussian, ORCA) to simulate transition states. Validate hypotheses using in-situ FT-IR or Raman spectroscopy .
Q. What computational methods are validated for predicting the reactivity of This compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Cross-reference predictions with experimental kinetic data (e.g., Arrhenius plots). Use AI-driven literature tools to identify analogous reactions in peer-reviewed databases .
Data Presentation and Analysis
Table 1 : Key Physicochemical Properties of This compound (NIST Data)
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 98–102°C | DSC | |
| λmax (UV-Vis) | 275 nm (ε = 1,200 M⁻¹cm⁻¹) | Spectrophotometry | |
| Thermodynamic Stability | ΔHf = 45.2 kJ/mol | Calorimetry/DFT |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
